Product packaging for Glycyrrhizol B(Cat. No.:CAS No. 877373-01-8)

Glycyrrhizol B

Cat. No.: B1250894
CAS No.: 877373-01-8
M. Wt: 350.4 g/mol
InChI Key: BKLGAGSBCOUJGV-UHFFFAOYSA-N
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Description

Glycyrrhizol B is a specialized organic compound isolated from the roots of the licorice plant ( Glycyrrhiza species), a perennial herb belonging to the Leguminosae family with a long history of use in traditional medicine systems worldwide . This compound, with the molecular formula C 21 H 18 O 5 and a molecular weight of 350.4 g/mol, is part of a diverse and highly bioactive class of phytochemicals found in licorice, which includes over 300 distinct flavonoid and phenolic compounds . Its CAS registry number is 877373-01-8 . The primary research interest in this compound stems from the well-documented biological activities of its structural analogs and other constituents from its natural source. Licorice extracts and related compounds, such as the closely related Glycyrrhizol A, have demonstrated significant antimicrobial properties in scientific studies . Glycyrrhizol A, for instance, has shown potent antibacterial effects against oral pathogens like Streptococcus mutans , which is a primary causative agent of dental caries, suggesting a potential research pathway for this compound in oral health and microbiology applications . Furthermore, various licorice compounds, including flavonoids and chalcones like isoliquiritigenin, exhibit substantial anti-inflammatory activity by inhibiting key signaling pathways such as NF-κB and AP-1, which are central to the body's inflammatory response . The broader phytochemical profile of licorice also points to potential research applications in exploring antioxidant mechanisms, as compounds like glabridin are known to scavenge free radicals and inhibit oxidative processes . Researchers value this compound as a high-purity chemical reagent for probing the complex structure-activity relationships of prenylated phenolics and flavonoids. Its natural origin makes it a key compound for investigating the phytochemical defense mechanisms of medicinal plants and for screening new bioactive natural products with potential pharmacological relevance. This product is supplied For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O5 B1250894 Glycyrrhizol B CAS No. 877373-01-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

877373-01-8

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

9-methoxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),15,20-octaen-7-ol

InChI

InChI=1S/C21H18O5/c1-21(2)7-6-13-15(26-21)5-4-12-14-10-24-17-9-11(22)8-16(23-3)18(17)20(14)25-19(12)13/h4-9,22H,10H2,1-3H3

InChI Key

BKLGAGSBCOUJGV-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4=C3COC5=C4C(=CC(=C5)O)OC)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4=C3COC5=C4C(=CC(=C5)O)OC)C

Synonyms

glycyrrhizol B

Origin of Product

United States

Occurrence, Isolation, and Structural Elucidation of Glycyrrhizol B

Structural Characterization and Confirmation of Glycyrrhizol B

The definitive structure of this compound, a novel pterocarpene, was established through a rigorous process of isolation from the roots of Glycyrrhiza uralensis and comprehensive structural analysis. scispace.comresearchgate.net This process relied on the integrated interpretation of various modern spectroscopic techniques, which collectively provided unambiguous evidence for its molecular framework and stereochemistry.

Spectroscopic Data Interpretation for Novel Compound Elucidation

The initial elucidation of this compound's structure was guided by the interpretation of one-dimensional (1D) nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy. scispace.com These foundational techniques provided the first clues to its chemical class and substitution pattern.

The UV spectrum of this compound showed absorption maxima (λmax) at 338 and 354 nm, which is characteristic of a pterocarpene skeleton. scispace.com The ¹H NMR and ¹³C NMR spectra furnished detailed information about the proton and carbon environments within the molecule. Key signals in the ¹H NMR spectrum included an oxygenated methylene (B1212753) at δ 5.45 (2H, s, H-2). scispace.com The ¹³C NMR spectrum displayed signals for an oxygenated methylene carbon at δ 65.0 (C-2), and olefinic carbons at δ 106.7 (C-3) and δ 145.7 (C-4), further supporting the pterocarpene core structure. scispace.com Comparison of this data with that of known pterocarpenes provided a preliminary basis for the structural assignment. scispace.comacs.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom No. ¹H NMR δ (ppm) ¹³C NMR δ (ppm)
2 5.45 (2H, s) 65.0
3 - 106.7
4 - 145.7
4a - 104.6
5 - 153.0
6 - 114.3
7 - 156.2
8 6.31 -
8a - 153.8
1'' 3.41 -

Data sourced from studies on compounds isolated from Glycyrrhiza uralensis. scispace.com

Advanced NMR Spectroscopy Applications (e.g., HMBC, NOESY) in Structural Determination

To confirm the precise arrangement of substituents and resolve ambiguities, two-dimensional (2D) NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed. scispace.comresearchgate.netprinceton.edu These advanced methods map the correlations between protons and carbons over two to three bonds (HMBC) and through space (NOESY), respectively, which is crucial for assembling molecular fragments and determining stereochemistry.

The HMBC spectrum was instrumental in placing the substituents on the pterocarpene rings. Key HMBC correlations were observed between:

The proton at H-6 and the carbon at C-7. scispace.com

The proton at H-8 (δ 6.31) and carbons at C-4a (δ 104.6), C-6 (δ 114.3), C-7 (δ 156.2), and C-8a (δ 153.8). scispace.com

The methylene protons at H-2 (δ 5.45) and the carbon at C-8a, confirming the core ring structure. scispace.com

The methoxy (B1213986) (OCH₃) signal and the carbon at C-5, definitively placing the methoxy group at this position. scispace.com

NOESY experiments provided through-space correlations, confirming the spatial proximity of certain groups. A significant cross-peak in the NOESY spectrum was observed between the methoxy protons and the proton at H-6, which corroborated the placement of the methoxy group at C-5. scispace.com These combined 2D NMR data allowed for the unambiguous assignment of this compound as 7-hydroxy-5-methoxy-2′′,2′′-dimethyl-2H-pyrano[3′,4′,5′′,6′′]-pterocarpene. scispace.com

Mass Spectrometry in Structural Analysis

Mass spectrometry was a critical tool for determining the molecular formula of this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided a highly accurate mass measurement of the molecular ion. researchgate.netfrontiersin.org The analysis yielded a measured mass of 343.1176, which corresponded to the calculated mass of 343.11803 for the molecular formula C₂₀H₁₈O₅. frontiersin.org This information was fundamental in confirming the elemental composition suggested by NMR data and in completing the structural elucidation process. nih.govnih.gov

Table 2: Mass Spectrometry Data for this compound

Technique Ion Mode Calculated Mass [M+H]⁺ Measured Mass [M+H]⁺ Molecular Formula
HR-ESI-MS Positive 343.11803 343.1176 C₂₀H₁₈O₅

Data obtained from mass spectrometric analysis of Glycyrrhiza compounds. frontiersin.org

Comparison with Related Pterocarpenes and Isoflavonoids

The structural elucidation of this compound was also facilitated by comparing its spectroscopic data with those of co-isolated and known related compounds. scispace.comresearchgate.net this compound was isolated from Glycyrrhiza uralensis alongside another new pterocarpene, Glycyrrhizol A, and four known isoflavonoids: 5-O-methylglycyrol, isoglycyrol, 6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone, and gancaonin G. scispace.comacs.orgnih.gov

The UV absorption bands and key NMR signals of this compound showed significant similarity to those of Glycyrrhizol A, indicating they shared the same pterocarpene skeleton. scispace.com This comparative approach is a standard practice in natural product chemistry, where identifying a known core structure within a novel compound simplifies the elucidation process. ebi.ac.uk The structures of the known isoflavonoids were confirmed by comparing their spectroscopic data with values reported in the literature, which further helped to characterize the chemical profile of the plant extract. scispace.comchemfaces.com This context of related structures provided confidence in the identification of the pterocarpene class and the subsequent detailed structural assignment of this compound. scispace.comresearchgate.net

Table of Mentioned Compounds

Compound Name
5-O-methylglycyrol
6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone
Gancaonin G
Glycyrrhizol A
This compound

Biosynthetic Pathways of Glycyrrhizol B

Precursor Compounds and Metabolic Origins

The biosynthesis of Glycyrrhizol B, like all flavonoids, originates from the general phenylpropanoid pathway. frontiersin.org This core metabolic route provides the fundamental carbon skeletons for a vast array of plant secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine, which is converted into cinnamic acid in a key step catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.com

Following a series of hydroxylations and activation as a CoA-thioester, the resulting cinnamoyl-CoA derivative enters the flavonoid biosynthesis pathway proper. Here, it is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form a naringenin (B18129) chalcone scaffold. frontiersin.org This chalcone is a critical branch point. In Glycyrrhiza species, it is typically isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) liquiritigenin (B1674857). frontiersin.orgresearchgate.net

Liquiritigenin serves as a crucial precursor for the isoflavonoid (B1168493) branch of the pathway, which is the direct route leading to pterocarpenes. researchgate.netmdpi.com The rearrangement of the flavanone skeleton into an isoflavone (B191592) is the defining step that channels metabolic flow towards compounds like this compound. This intricate series of reactions underscores the compound's origin in primary metabolism, channeled through the specialized phenylpropanoid and isoflavonoid pathways.

Enzymatic Steps in Pterocarpene Biosynthesis within Glycyrrhiza Species

The formation of the characteristic pterocarpene structure of this compound from its isoflavone precursors involves a sequence of highly specific enzymatic reactions. After the formation of liquiritigenin, the pathway proceeds into the isoflavonoid-specific branch, which is fundamental for the synthesis of all isoflavonoids in licorice. mdpi.comnih.govresearchgate.net

The key enzymatic steps are outlined below:

Isoflavone Synthesis : The flavanone liquiritigenin is converted to the isoflavone daidzein (B1669772) through the sequential action of 2-hydroxyisoflavanone (B8725905) synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HIDH). frontiersin.orgmdpi.com IFS is a critical enzyme that catalyzes the aryl migration, distinguishing the isoflavonoid pathway from other flavonoid routes. frontiersin.org

Reduction and Modification : The isoflavone undergoes a series of reductions. Isoflavone reductase (IFR) reduces the double bond in the C-ring, a key step toward the formation of the pterocarpan (B192222) skeleton.

Pterocarpan Cyclization : The reduced isoflavan (B600510) intermediate undergoes cyclization to form the tetracyclic pterocarpan core. This step is catalyzed by pterocarpan synthase. The resulting structure, such as medicarpin (B1676140), is a direct precursor to more complex pterocarpenes. biorxiv.org

Final Tailoring Reactions : The pterocarpan scaffold (e.g., medicarpin) is then subject to "tailoring" enzymes, which can include pterocarpin reductases (PTRs), prenyltransferases, and cyclases, to produce the final structure of this compound. biorxiv.org For instance, research has shown that pterocarpin reductases can catalyze the reductive cleavage of the dihydrofuran ring in medicarpin to produce vestitol, a key intermediate. biorxiv.org Further prenylation and cyclization reactions would then lead to the final this compound molecule.

The following table summarizes the key enzymes involved in the pathway leading to pterocarpenes.

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid, the entry point of the phenylpropanoid pathway. mdpi.com
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid. frontiersin.org
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to its CoA ester. frontiersin.org
Chalcone SynthaseCHSCatalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. frontiersin.org
Chalcone IsomeraseCHIIsomerizes the chalcone into a flavanone (e.g., liquiritigenin). frontiersin.org
Isoflavone SynthaseIFSCatalyzes the key aryl migration step to form a 2-hydroxyisoflavanone from a flavanone. frontiersin.org
2-Hydroxyisoflavanone DehydrataseHIDHDehydrates the 2-hydroxyisoflavanone to form an isoflavone. mdpi.comfrontiersin.org
Pterocarpin ReductasePTRCatalyzes the reductive cleavage of the pterocarpan ring, a key step in modifying the core structure. biorxiv.orgfrontiersin.org

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is tightly regulated at the genetic level, primarily through the expression of the genes encoding the pathway's enzymes. This regulation allows the plant to control the production of flavonoids in response to developmental cues and environmental stresses. frontiersin.org

Transcriptional regulation is a key mechanism, with specific families of transcription factors (TFs) playing a central role. In Glycyrrhiza species, members of the MYB, basic helix-loop-helix (bHLH), and WRKY families have been identified as significant regulators of flavonoid and triterpenoid (B12794562) biosynthesis. mdpi.comfrontiersin.orgnih.govfrontiersin.org These TFs bind to specific promoter regions of biosynthetic genes like PAL, CHS, and IFS, thereby activating or repressing their transcription. mdpi.comfrontiersin.org

Furthermore, the expression of these biosynthetic genes is often induced by external stimuli such as drought and high salinity. frontiersin.orgfrontiersin.orgacs.org Transcriptomic analyses of Glycyrrhiza uralensis under stress conditions have shown significant upregulation of genes involved in the flavonoid and isoflavonoid pathways. frontiersin.orgmdpi.com This suggests that compounds like this compound may play a role in the plant's defense and adaptation mechanisms. Co-expression analysis has revealed that genes for key enzymes often show coordinated expression patterns, indicating a highly integrated regulatory network controlling the entire pathway. frontiersin.org

Regulatory Factor FamilyRole in Flavonoid Biosynthesis
R2R3-MYBCritical regulators that often act as master switches for the flavonoid pathway. mdpi.comfrontiersin.org
bHLHWork in concert with MYB TFs to activate the transcription of structural genes. nih.govfrontiersin.org
WRKYImplicated in the regulation of secondary metabolite synthesis, often in response to stress. frontiersin.org
Jasmonic Acid (JA) SignalingHormonal pathway that mediates the plant's response to stress, leading to the upregulation of flavonoid and triterpenoid biosynthetic genes. frontiersin.org

Comparative Analysis with Biosynthesis of Other Glycyrrhiza Flavonoids

The genus Glycyrrhiza is renowned for its rich diversity of flavonoids, with different species accumulating characteristic compounds. The biosynthesis of this compound shares its initial steps with many of these other flavonoids, but diverges at key enzymatic branch points.

Comparison with Flavanones (e.g., Liquiritin) : The pathway to liquiritin (B1674860) is simpler. It is the glycoside of liquiritigenin, the flavanone precursor to the entire isoflavonoid branch. frontiersin.orgnih.gov Its formation requires the action of a UDP-glycosyltransferase (UGT) on liquiritigenin, effectively channeling the precursor away from the isoflavonoid/pterocarpene pathway. researchgate.net The abundance of liquiritin versus isoflavonoids is therefore partly controlled by the competition between CHI/UGTs and the isoflavone synthase complex. frontiersin.org

Comparison with Chalcones (e.g., Licochalcone A) : Licochalcone A is a retrochalcone characteristic of Glycyrrhiza inflata. nih.govcatalysis.com.ua Its biosynthesis also starts from the chalcone scaffold formed by CHS. However, instead of being isomerized by CHI, the chalcone undergoes prenylation and other modifications to yield the final product. The presence or absence and relative activity of CHI versus specific prenyltransferases are critical determinants for the synthesis of chalcones over flavanones or isoflavonoids.

Comparison with Isoflavans (e.g., Glabridin) : Glabridin (B1671572) is a prenylated isoflavan, a signature compound of Glycyrrhiza glabra. nih.gov Its biosynthesis follows the isoflavonoid pathway through the reduction of an isoflavone intermediate. The pathway to glabridin shares the isoflavone core with the pterocarpene pathway but diverges at the steps following isoflavone reduction. The formation of the isoflavan structure, as opposed to the cyclized pterocarpan ring, and subsequent prenylation by specific prenyltransferases, distinguishes its synthesis from that of this compound. frontiersin.orgbiorxiv.org

This comparative analysis highlights that the vast chemical diversity of flavonoids within the Glycyrrhiza genus is achieved through a modular biosynthetic grid. While the foundational pathways are conserved, the differential expression and substrate specificity of key branching enzymes (like IFS) and tailoring enzymes (like reductases, cyclases, and prenyltransferases) in different species lead to the accumulation of distinct and characteristic flavonoid profiles. mdpi.comnih.gov

Mechanistic Studies of Glycyrrhizol B S Biological Activities

Evaluation of Antibacterial Properties

Glycyrrhizol B, a pterocarpene isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated antibacterial activity against the oral pathogen Streptococcus mutans. aboutscience.eunih.govacs.org This bacterium is a primary etiological agent in the development of dental caries (tooth decay). aboutscience.eumdpi.com Research involving bioassay-guided fractionation of G. uralensis extracts identified this compound as one of the active constituents. aboutscience.eunih.govresearchgate.net Studies have characterized its effect as a moderate antibacterial activity against S. mutans. aboutscience.euacs.orgresearchgate.net The identification of its activity is part of a broader effort to find novel antimicrobial compounds from medicinal herbs to effectively inhibit pathogens like S. mutans. aboutscience.eu

The antibacterial efficacy of this compound has been quantified using in vitro models to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period. aboutscience.eu For this compound, the MIC against Streptococcus mutans was determined to be 32 µg/mL. aboutscience.eu This value was established through broth microdilution methods consistent with protocols from the National Committee of Clinical Laboratory Standards (NCCLS). aboutscience.eu

When compared to other compounds isolated from Glycyrrhiza uralensis, this compound displays moderate potency. aboutscience.euresearchgate.net Its sibling compound, Glycyrrhizol A, exhibits significantly stronger antibacterial activity against Streptococcus mutans, with a reported MIC of just 1 µg/mL. aboutscience.euresearchgate.netresearchgate.net Another isoflavonoid (B1168493) from the same plant, 6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone, also showed potent activity with an MIC of 2 µg/mL. aboutscience.eunih.govacs.org In contrast, other related compounds such as gancaonin G showed weaker activity, with a much higher MIC of 125 µg/mL. aboutscience.euresearchgate.net This comparative data highlights the structural nuances that influence the antibacterial efficacy of these related natural products.

Table 1: Comparative MIC Values against Streptococcus mutans

Compound Plant Source MIC (µg/mL) Potency
This compound Glycyrrhiza uralensis 32 Moderate
Glycyrrhizol A Glycyrrhiza uralensis 1 Potent
6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone Glycyrrhiza uralensis 2 Potent

| Gancaonin G | Glycyrrhiza uralensis | 125 | Weak |

Minimum Inhibitory Concentration (MIC) Determinations in In Vitro Models

Proposed Molecular Mechanisms of Antibacterial Action

The precise molecular mechanisms for this compound have not been fully elucidated, but research on flavonoids and related phytochemicals suggests potential modes of action.

A proposed mechanism for the antibacterial action of phytochemicals, including flavonoids like this compound, involves the inhibition of bacterial cell wall biosynthesis. nih.gov The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and preventing osmotic lysis. frontiersin.orglibretexts.org Some flavonoids are thought to prevent cell wall synthesis by acting as competitive inhibitors of key enzymes, such as D-alanine-D-alanine ligase. csic.es Antimicrobial agents that disrupt this synthesis lead to a weakened cell wall, making the bacterium susceptible to lysis and cell death. libretexts.org This mode of action is a plausible explanation for the activity of pterocarpans, although direct evidence for this compound's role in this process requires further investigation.

Another primary proposed mechanism for flavonoids is the disruption of the bacterial cytoplasmic membrane. csic.es This action can involve perforating the membrane, altering its fluidity, and damaging its integrity. mdpi.comcsic.es The lipophilic nature of many flavonoids allows them to interact with and disrupt the phospholipid bilayer of the bacterial cell. csic.esmdpi.com This disruption can lead to the leakage of essential intracellular components and a breakdown of vital cellular processes like respiration and transport, ultimately causing bacterial death. mdpi.comnih.gov Studies on other licorice isoflavonoids, such as glabridin (B1671572), have shown they cause membrane permeabilization. researchgate.net This suggests that this compound may share a similar mechanism of modulating membrane permeability to exert its antibacterial effect.

Inhibition of Bacterial Efflux Pumps

While specific studies focusing exclusively on this compound's effect on bacterial efflux pumps are limited, research on related compounds from licorice (Glycyrrhiza species) suggests a potential mechanism of action. Efflux pumps are proteins in bacteria that actively transport antimicrobial agents out of the cell, contributing to multidrug resistance (MDR). mdpi.comnih.govgardp.org The inhibition of these pumps can restore the effectiveness of antibiotics. nih.govgardp.org

For instance, studies on glycyrrhizin (B1671929) (GLY), a major component of licorice, have demonstrated its ability to reduce the activity of efflux pumps in multidrug-resistant Pseudomonas aeruginosa. arvojournals.org Research showed that GLY could decrease the mRNA expression levels of several efflux pumps belonging to the Resistance-Nodulation-Division (RND) family, which are predominant in Gram-negative bacteria. arvojournals.org This reduction in efflux pump activity was confirmed using an ethidium (B1194527) bromide accumulation assay. arvojournals.org The inhibition of these pumps by compounds like glycyrrhizin can lead to increased intracellular concentrations of antibiotics, thereby enhancing their efficacy. nih.govarvojournals.org The lipophilicity of a compound can play a role in its ability to intercalate into the bacterial membrane and disrupt efflux pump function. mdpi.com

Although these findings pertain to glycyrrhizin, they provide a plausible framework for how this compound, as a flavonoid from licorice, might exert similar effects. Further investigation is required to specifically determine the interaction of this compound with bacterial efflux pumps.

Inhibition of Bacterial Enzymes (e.g., dihydrofolate reductase, urease, sortase A)

The inhibitory activity of this compound and related compounds against various bacterial enzymes has been a subject of investigation. These enzymes are often crucial for bacterial survival, virulence, and metabolic processes.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and some amino acids. mlsu.ac.inwikipedia.org Inhibition of bacterial DHFR can lead to cell death, making it a key target for antimicrobial drugs. mlsu.ac.inwikipedia.orgic.ac.uk While direct studies on this compound's inhibition of DHFR are not prominent, the general class of flavonoids has been explored for this activity. The effectiveness of DHFR inhibitors often relies on their structural similarity to the natural substrate, dihydrofolate, allowing them to bind to the active site of the enzyme. wikipedia.org

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. lodz.pl In pathogenic bacteria like Helicobacter pylori and Proteus mirabilis, urease activity is a significant virulence factor, contributing to the colonization of the host and the formation of kidney stones. lodz.pl Inhibition of urease can therefore be a therapeutic strategy against infections caused by ureolytic bacteria. researchgate.netnih.gov Flavonoids and other polyphenols have been reported as urease inhibitors. lodz.placgpubs.org The inhibitory mechanism often involves the chelation of nickel ions in the enzyme's active site by hydroxyl groups present in the inhibitor's structure. acgpubs.org Although specific data on this compound is scarce, its chemical nature as a pterocarpene suggests potential for such interactions.

Sortase A: Sortase A is a transpeptidase found in Gram-positive bacteria that anchors surface proteins, many of which are virulence factors, to the cell wall peptidoglycan. escholarship.orgfrontiersin.org By inhibiting sortase A, it is possible to reduce bacterial adhesion, colonization, and immune evasion. frontiersin.orgnih.gov Natural compounds, including flavonoids like myricetin (B1677590) and quercetin, have been identified as inhibitors of sortase A. nih.gov The inhibition mechanism can involve the inhibitor occupying the active site of the enzyme, thereby preventing the binding of its natural substrate. frontiersin.org While there is no direct evidence for this compound, its structural similarity to other flavonoid inhibitors suggests it could be a candidate for sortase A inhibition.

Impact on Bacterial Gene Expression

The interaction of natural compounds with bacteria can extend to the modulation of gene expression, affecting various cellular processes. sciencedaily.comfrontiersin.org While specific studies detailing the impact of this compound on bacterial gene expression are not widely available, research on licorice extracts provides some insights.

Extracts from Glycyrrhiza glabra have been shown to influence the expression of genes related to gut integrity and microbial colonization in animal models. nih.gov For example, a licorice extract was found to upregulate the expression of the MUC-2 gene, which is involved in the protective mucus layer of the intestine, and downregulate inflammatory markers like Toll-like receptor 4 (TLR-4) in response to Campylobacter jejuni challenge. nih.gov Furthermore, chemical signals from gut bacteria, produced from the digestion of dietary components, can influence gene regulation in host cells by altering epigenetic markers. sciencedaily.com

Nanoparticle-based strategies are also being explored to target bacterial genes related to biofilm formation, efflux pumps, and quorum sensing. frontiersin.org Although not directly related to this compound, this highlights the potential for small molecules to interfere with bacterial gene expression as a therapeutic approach. Further research is needed to elucidate the specific effects of this compound on the transcriptome of various bacterial species.

Other Investigated Biological Activities in In Vitro or Animal Models

Beyond its antibacterial properties, this compound and related compounds from licorice have been investigated for a range of other biological activities in preclinical studies.

In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. researchgate.netaboutscience.euacs.orgscispace.com Its minimum inhibitory concentration (MIC) against this bacterium was reported to be 32 µg/mL. scispace.com In comparison, Glycyrrhizol A, another pterocarpene from Glycyrrhiza uralensis, showed stronger activity with an MIC of 1 µg/mL. researchgate.netacs.orgscispace.com

Licorice extracts and their constituents, including various flavonoids, have shown a wide array of pharmacological effects in in vitro and animal models, such as anti-inflammatory, antioxidant, antiviral, and immunomodulatory activities. aboutscience.eucatalysis.com.uanih.govthieme-connect.com For example, glabridin, an isoflavan (B600510) from licorice, has demonstrated anti-inflammatory effects in a mouse model of airway hyperresponsiveness and has been shown to stimulate bone formation in cultured osteoblasts. aboutscience.eunih.gov Other licorice compounds have shown potential in inhibiting lipid peroxidation and protecting against oxidative stress. catalysis.com.ua

While these studies provide a broad overview of the potential biological activities of licorice constituents, specific in vivo studies focusing solely on this compound are limited. The existing data, primarily from in vitro antibacterial assays, suggest a moderate but specific range of activity.

Table of Antibacterial Activity of Compounds from Glycyrrhiza uralensis against Streptococcus mutans

CompoundMIC (µg/mL)Reference
Glycyrrhizol A1 researchgate.netacs.orgscispace.com
This compound32 scispace.com
5-O-methylglycryol500 scispace.com
Isoglycyrol500 scispace.com
6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone2 acs.orgscispace.com
Gancaonin G125 scispace.com

Structure Activity Relationship Sar Studies of Glycyrrhizol B and Analogues

Influence of Functional Groups on Biological Efficacy

The specific arrangement of functional groups on the pterocarpene scaffold of Glycyrrhizol B is critical to its biological profile. This compound's structure is formally known as 7-hydroxy-5-methoxy-2′′,2′′-dimethyl-2H-pyrano[3′,4′,5′′,6′′]-pterocarpene scispace.com. Key functional groups include a hydroxyl group at position 7, a methoxy (B1213986) group at position 5, and a dimethylpyran ring fused to the core structure.

A significant feature of this compound is the pyran ring. This ring is the result of an intramolecular cyclization of a prenyl (3,3-dimethylallyl) group with an adjacent hydroxyl group, a common modification in flavonoid biosynthesis. This cyclization dramatically alters the molecule's conformational flexibility and lipophilicity compared to an analogue with a free prenyl chain and hydroxyl group. This structural rigidity can lead to more specific binding with a target receptor but may also reduce the strength of interaction if the conformation is not optimal for the binding site.

Stereochemical Considerations in this compound Activity

Stereochemistry often plays a crucial role in the biological activity of natural products, as enzymes and receptors are chiral environments. Many pterocarpans possess chiral centers, leading to different stereoisomers that can exhibit markedly different biological activities. For example, the orientation of substituents on the pterocarpan (B192222) skeleton can determine the precise fit into a binding pocket science.gov.

However, based on its elucidated structure, this compound is an achiral molecule nih.govncats.io. It does not possess any stereocenters. Its planar, rigid structure is a consequence of the fused ring system. This lack of chirality means that its biological activity is not dependent on a specific stereoisomer, simplifying its pharmacological profile in this regard. While the broader class of pterocarpans often requires specific stereochemistry for potent antimicrobial action, this compound's activity relies on the specific arrangement of its functional groups on its flat, rigid frame rather than a particular 3D spatial orientation of substituents science.gov.

Insights from Differences in Activity between Glycyrrhizol A and this compound

One of the most powerful tools in SAR is the comparison of closely related analogues. Glycyrrhizol A provides a perfect comparator for understanding the structural requirements for the activity of this compound. The two compounds are isolated from the same source, Glycyrrhiza uralensis, but exhibit a significant difference in antibacterial potency scispace.comnih.gov.

The structure of Glycyrrhizol A is 7,4′-dihydroxy-5-methoxy-6,5′-di(3,3-dimethylallyl)-pterocarpene scispace.com. Unlike this compound, Glycyrrhizol A possesses a free hydroxyl group at the 4' position and an additional prenyl group. The prenyl group that cyclizes to form the pyran ring in this compound remains as an open chain in Glycyrrhizol A.

This structural divergence has a profound impact on antibacterial efficacy. In studies against Streptococcus mutans, the primary bacterium responsible for dental caries, Glycyrrhizol A is a potent inhibitor with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. In stark contrast, this compound is significantly less active, with a reported MIC of 32 µg/mL scispace.com. This 32-fold decrease in activity strongly suggests that the free 4'-hydroxyl group and/or the flexible 5'-prenyl chain in Glycyrrhizol A are critical for its potent antibacterial effect. The cyclization into a rigid pyran ring in this compound appears to be detrimental to this specific activity, likely by preventing key interactions with the bacterial target. It is hypothesized that prenyl groups enhance membrane disruption of bacteria, and the specific configuration in Glycyrrhizol A is more effective than the cyclized form in this compound .

CompoundStructure DescriptionAntibacterial Activity (MIC vs S. mutans)Source
Glycyrrhizol AContains a free 4'-hydroxyl group and two prenyl groups.1 µg/mL scispace.com
This compoundFeatures a pyran ring formed by cyclization of a prenyl group and the 4'-hydroxyl.32 µg/mL scispace.com

Computational Chemistry Approaches in SAR Prediction

Computational chemistry offers powerful in silico methods to predict and rationalize the biological activities of molecules, complementing experimental SAR studies. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to explore how ligands like this compound interact with protein targets nih.govmdpi.com.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a binding energy score. Such studies have been performed for this compound. In one study screening natural compounds from licorice against the Cyclooxygenase-2 (COX-2) enzyme, an inflammatory target, this compound was identified as a potential inhibitor. The docking simulation calculated a favorable binding energy of -9.1 kcal/mol, indicating a strong affinity for the COX-2 active site scienceopen.com.

Another broad in silico screening study docked a library of antibacterial phytochemicals, including this compound, against various bacterial protein targets. The study calculated multiple binding energies for this compound against different enzymes, providing a computational basis for its observed, albeit moderate, antibacterial effects nih.gov. These computational findings can guide future experimental work to confirm these interactions and explore the potential of this compound and its analogues against different therapeutic targets.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Study FocusSource
This compoundCyclooxygenase 2 (COX-2)-9.1Anti-inflammatory scienceopen.com
This compoundBacillus cereus Peptide Deformylase-88.3 to -90.1Antibacterial nih.gov
This compoundE. coli Peptide Deformylase-94.4 to -106.7Antibacterial nih.gov

Synthetic Strategies and Derivative Development for Glycyrrhizol B

Total Synthesis Approaches to Glycyrrhizol B

As of now, there are no published reports detailing the total synthesis of this compound. The compound is primarily obtained through bioassay-guided fractionation and isolation from natural sources, specifically the roots of Glycyrrhiza uralensis. acs.orgacs.org The structure of the isolated compound was determined using spectroscopic methods. acs.org The absence of a total synthesis route in the scientific literature indicates a potential area for future research in synthetic organic chemistry.

Semi-Synthesis of this compound Analogues

Design and Synthesis of Novel Pterocarpene Derivatives based on this compound Scaffold

While direct derivatization of this compound is not documented, its core pterocarpene structure serves as a valuable scaffold for the design and synthesis of novel compounds. Pterocarpenes are known to possess a wide range of biological activities, making their skeleton an attractive starting point for developing new therapeutic agents. researchgate.net

A notable example is the synthesis of novel ferrocenyl derivatives of the pterocarpene scaffold. doi.org This research showcases a sophisticated strategy for creating organometallic-natural product hybrids. The synthesis was achieved through a multi-step process:

Palladium-catalyzed reactions were used to create ferrocenyl chromone (B188151) intermediates.

These intermediates were then converted into the target ferrocenyl pterocarpene derivatives using gold-catalyzed three-step cascade reactions under mild conditions, which proceeded with excellent yields. doi.org

This approach demonstrates how the fundamental pterocarpene framework, shared by this compound, can be functionalized with complex moieties like ferrocene (B1249389) to generate structurally novel derivatives for biological evaluation. researchgate.netdoi.org

Evaluation of Modified this compound Structures for Enhanced Activity or Specificity

The development of novel derivatives is intrinsically linked to the evaluation of their biological activity to determine if the modifications result in enhanced potency or novel therapeutic properties. The ferrocenyl pterocarpene derivatives synthesized based on the core scaffold serve as a prime example of this process. doi.org

These novel compounds were evaluated for their anticancer activity against several human cancer cell lines, a different biological target than the known antibacterial activity of the parent this compound. acs.orgdoi.org The evaluation was conducted against estrogen receptor-responsive (MCF-7) and unresponsive (MDA-MB-231) breast cancer cells, as well as colon carcinoma cells (HT-29). doi.org

The results indicated that the ferrocenyl chromone intermediates and the final pterocarpene derivatives exhibited cytotoxic activity. Specifically, the ferrocenyl chromone precursors showed IC₅₀ values ranging from 19 to 43 μM against all tested cancer cell lines. doi.org This demonstrates a successful instance of utilizing a natural product scaffold to create derivatives with a distinct and potentially valuable biological activity profile.

Interactive Data Table: Anticancer Activity of Ferrocenyl Pterocarpene Precursors

The following table summarizes the reported cytotoxic activity (IC₅₀ in μM) of the synthesized ferrocenyl chromone precursors against various human cancer cell lines. doi.org

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HT-29 (Colon)
Ferrocenyl Chromone 1219.3 ± 1.522.1 ± 1.832.4 ± 2.1
Ferrocenyl Chromone 1343.1 ± 2.924.5 ± 1.925.3 ± 1.8

Advanced Analytical Methodologies for Glycyrrhizol B Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of Glycyrrhizol B and other phytochemicals in licorice extracts. researchgate.netresearchgate.net Its adaptability and effectiveness make it a preferred method for analyzing herbal mixtures. researchgate.net

Researchers have developed various Reverse-Phase HPLC (RP-HPLC) methods, which are particularly effective for separating and quantifying components in herbal products. researchgate.net These methods typically employ a C18 analytical column. For instance, one validated RP-HPLC method for the simultaneous estimation of multiple compounds in Glycyrrhiza glabra extract, including flavonoids, utilizes a gradient elution program. juniperpublishers.com This program involves a mobile phase consisting of a buffer (e.g., KH2PO4) and an organic solvent like acetonitrile, with detection often performed at specific wavelengths such as 280 nm for optimal absorbance of the target compounds. juniperpublishers.com

The development of stability-indicating HPLC methods is also crucial for determining the chemical stability of a compound over time by distinguishing the intact substance from its degradation products. openaccessjournals.com The process involves selecting appropriate chromatographic conditions and validating the method for parameters like specificity, linearity, accuracy, precision, and robustness. openaccessjournals.com

For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) have emerged as advanced HPLC techniques. researchgate.net Additionally, Ultra-Performance Convergence Chromatography (UPC2), which combines the principles of supercritical fluid chromatography with UPLC, offers a cost-effective and environmentally friendly alternative by reducing the use of organic solvents. scielo.br One UPC2 method developed for the simultaneous analysis of six flavonoids in licorice demonstrated good linearity and low limits of detection and quantification. scielo.br

Table 1: Example of HPLC Conditions for Flavonoid Analysis in Glycyrrhiza Extract

ParameterCondition
Column Inertsil ODS 3V (250mm × 4.6mm ID, 5μm) juniperpublishers.com
Mobile Phase A KH2PO4 buffer juniperpublishers.com
Mobile Phase B Acetonitrile juniperpublishers.com
Flow Rate 1 mL/min juniperpublishers.com
Detection Wavelength 280 nm juniperpublishers.com
Injection Volume 20μL juniperpublishers.com
Column Temperature 40°C juniperpublishers.com

Gas Chromatography (GC) Applications in Related Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. phenomenex.comijpsjournal.comopenaccessjournals.com Its high sensitivity and precision make it invaluable across various industries, including pharmaceuticals. phenomenex.com In the context of natural products like those from Glycyrrhiza species, GC is instrumental in several areas.

While direct analysis of non-volatile compounds like this compound by GC is not typical without derivatization, the technique is crucial for analyzing other related volatile compounds that may be present in the extracts. phenomenex.com This includes the detection of residual solvents used during the extraction process, which is a critical aspect of quality control in pharmaceutical and herbal product manufacturing. ijpsjournal.comdrawellanalytical.com Regulatory guidelines, such as those from the ICH, mandate the analysis of these solvents to ensure product safety. ijpsjournal.com

Furthermore, GC is widely used in impurity profiling and stability testing of drug substances. ijpsjournal.comdrawellanalytical.com It can detect and quantify volatile impurities and degradation products that might affect the quality and safety of the final product. ijpsjournal.com In biotechnological applications, GC helps in examining metabolic pathways and analyzing gas compositions in biological systems, which can be relevant for understanding the biosynthesis of compounds in plants. phenomenex.com When coupled with a mass spectrometer (GC-MS), its capability for identifying unknown compounds is significantly enhanced, making it a vital tool in forensic analysis and toxicology. phenomenex.comdrawellanalytical.com

Thin-Layer Chromatography (TLC) in Isolation and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique widely used for the preliminary analysis and isolation of compounds from complex mixtures like plant extracts. researchgate.netuad.ac.id It serves as a fundamental tool for identifying constituents in Glycyrrhiza root extracts. researchgate.net

In the analysis of Glycyrrhiza species, TLC is employed to separate various organic fractions. researchgate.net The process involves applying the extract onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it with a mobile phase, which is a specific solvent system. researchgate.netnih.gov The choice of the solvent system is critical for achieving effective separation. For instance, a system composed of chloroform, glacial acetic acid, methanol, and water has been used to separate compounds from Glycyrrhiza root. researchgate.net Another system might consist of ethyl acetate, ethanol (B145695), water, and ammonia (B1221849). researchgate.net

After development, the separated compounds appear as spots on the plate, which can be visualized under UV light (e.g., at 254 nm and 365 nm) or by using specific staining reagents. researchgate.netnih.gov The retention factor (Rf) value of each spot helps in the preliminary identification of the compounds. researchgate.net TLC is not only used for qualitative analysis but also for monitoring the progress of isolation and purification processes. nih.gov For instance, it can track the presence of specific compounds like glycyrrhizin (B1671929) during different extraction steps. researchgate.net

Recent advancements include Microemulsion Thin-Layer Chromatography (ME-TLC), which offers higher resolution and better reproducibility compared to conventional TLC for fingerprinting of licorice extracts. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) is another advanced version that provides improved separation and quantification capabilities. scielo.br

Table 2: Example of TLC Solvent Systems for Glycyrrhiza Extract Analysis

Solvent System ComponentsRatio
Chloroform, Glacial Acetic Acid, Methanol, Water researchgate.netNot specified
Ethyl Acetate, Ethanol, Water, Ammonia researchgate.net65:25:9:1 researchgate.net

Coupled Techniques: LC-MS/MS for High-Sensitivity Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a highly sensitive and selective analytical technique for the detection and quantification of compounds in complex matrices. nih.govmdpi.combohrium.com This method is particularly valuable for analyzing phytochemicals like this compound, even at very low concentrations. nih.gov

LC-MS/MS combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry. bohrium.commdpi.com The LC system separates the components of an extract, which are then ionized and introduced into the mass spectrometer. The tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, providing a high degree of specificity. nih.gov

This technique has been successfully applied to the analysis of various compounds in licorice. For instance, a highly sensitive LC-MS/MS method was developed for the simultaneous determination of glycyrrhizin and its metabolite, glycyrrhetinic acid, in human plasma. nih.gov Similarly, an LC-MS/MS method was established for the quantitative analysis of glycyrol, a coumarin (B35378) from licorice, in rat plasma. nih.gov These methods often exhibit excellent linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). nih.govbohrium.com The high sensitivity of LC-MS/MS makes it an indispensable tool for pharmacokinetic studies and for the quality control of licorice-containing products. nih.govnih.gov

Quality Control and Standardization of this compound Containing Extracts

The quality control and standardization of herbal extracts containing this compound are essential to ensure their consistency, quality, and efficacy. scribd.comscholar9.com This involves a comprehensive approach that includes proper botanical identification, phytochemical screening, and the quantification of specific chemical markers. scribd.comnih.gov

Standardization of herbal drugs confirms their identity and determines their quality and purity. scribd.com For licorice extracts, this often involves measuring the content of well-known active compounds. While glycyrrhizin has traditionally been the primary marker for the standardization of licorice products, there is a growing recognition of the importance of other constituents, such as flavonoids like this compound. nih.govscience.gov Phytochemical analysis of Glycyrrhiza uralensis roots has confirmed the presence of pterocarpans, including Glycyrrhizol A and this compound. mdpi.com

Analytical techniques like HPLC and UHPLC-MS/MS are central to the chemical standardization of licorice raw materials and dietary supplements. juniperpublishers.comnih.gov These methods allow for the accurate quantification of specific compounds, ensuring that different batches of an extract have a consistent chemical profile. juniperpublishers.comscribd.com The development of validated analytical methods is a prerequisite for reliable quality control. juniperpublishers.com

Standardized extracts are high-quality preparations that contain consistent levels of specified compounds and are produced under rigorous quality controls throughout the manufacturing process. scribd.com The standardization process is complex due to the natural variability of chemical constituents in plants, which can be influenced by factors such as the species, geographical origin, and harvesting time. mdpi.comscribd.com Therefore, robust analytical methodologies are crucial for managing this variability and producing a standardized, high-quality herbal product. mdpi.com

Future Research Directions and Remaining Gaps in Glycyrrhizol B Research

Deeper Elucidation of Specific Molecular Targets and Signaling Pathways

Current knowledge regarding the precise molecular mechanisms of Glycyrrhizol B is still in its nascent stages. While its antibacterial activity against oral pathogens like Streptococcus mutans is documented, the specific cellular components it interacts with are not fully identified. scispace.comnih.gov Future research should prioritize the identification of its direct molecular targets within bacterial cells. In silico molecular docking studies have suggested that peptide deformylases and NAD+-dependent DNA ligases could be potential targets for phytochemicals, but specific studies on this compound are needed. mdpi.com

Furthermore, the signaling pathways modulated by this compound in mammalian cells, particularly in the context of inflammation and immune response, require thorough investigation. researchgate.net While related compounds from licorice have been shown to affect pathways like the NF-κB signaling pathway, specific data for this compound is lacking. aboutscience.euresearchgate.net Understanding these pathways is critical to evaluating its potential as an anti-inflammatory or immunomodulatory agent.

Investigation of Synergistic Activities with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds, including conventional antibiotics and other phytochemicals, is a promising yet underexplored area of research. Synergistic interactions can enhance therapeutic efficacy, reduce required dosages, and potentially overcome drug resistance.

A study on the combined effects of Glycyrrhiza glabra and Rosmarinus officinalis extracts showed a synergistic antibacterial effect against MRSA, suggesting that combinations of phytochemicals can be potent. researchgate.net Future research should systematically investigate the synergistic potential of this compound with:

Other antimicrobial compounds isolated from licorice, such as Glycyrrhizol A and Glabridin (B1671572). scispace.comnih.gov

Conventional antibiotics used to treat oral and other infections.

Bioactive compounds from other medicinal plants.

Exploration of this compound in Emerging Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel therapeutic agents. mdpi.com Phytochemicals are being investigated as potential alternatives or adjuncts to conventional antibiotics. nih.gov this compound, with its demonstrated antibacterial activity, is a candidate for further exploration in the context of AMR. researchgate.netijam.co.in

Future research should focus on:

Testing the efficacy of this compound against a broader range of multidrug-resistant bacterial strains.

Investigating its potential to inhibit mechanisms of antibiotic resistance, such as efflux pumps. nih.gov

Exploring its ability to disrupt biofilm formation, a key factor in chronic and resistant infections. nih.gov

Biotechnological Approaches for Enhanced this compound Production

The natural abundance of this compound in Glycyrrhiza species can be variable, and extraction from plant sources can be inefficient. pshsciences.org To ensure a consistent and scalable supply for research and potential commercialization, biotechnological production methods need to be explored.

Potential avenues for research include:

Metabolic engineering of microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) to produce this compound.

Plant cell culture techniques to optimize the production of this compound under controlled laboratory conditions.

Enzymatic synthesis or semi-synthesis approaches to improve yield and purity.

Development of Robust and Scalable Synthetic Pathways

In addition to biotechnological methods, the development of efficient and scalable chemical synthesis routes for this compound is crucial. A total synthesis would not only provide a reliable source of the compound but also facilitate the creation of novel derivatives. While the synthesis of related flavonoids has been achieved, specific, high-yield pathways for this compound are yet to be established. Future research in synthetic organic chemistry should focus on designing and optimizing a practical total synthesis of this compound.

Expanding the Scope of this compound Derivative Research

The chemical structure of this compound offers opportunities for modification to enhance its biological activity, improve its pharmacokinetic properties, or reduce potential toxicity. The creation and screening of a library of this compound derivatives could lead to the discovery of new compounds with superior therapeutic profiles.

Research in this area should involve:

Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological effects.

The synthesis of a diverse range of analogs through chemical modification of the this compound scaffold.

Screening these derivatives for enhanced antimicrobial, anti-inflammatory, or other desired activities.

Semi-synthetic derivatives of other compounds from licorice, such as 18β-glycyrrhetinic acid, have shown promising results in anti-tubercular studies, highlighting the potential of this approach. researchgate.net

Q & A

Q. How can structure-activity relationship (SAR) studies explain this compound’s moderate antibacterial activity compared to analogs?

  • Methodological Answer : Analyze structural differences between this compound (C-12 methoxy, 2,2-dimethylpyran) and highly active compounds like glycyrrhizol A. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to S. mutans targets (e.g., SaLigA or MtUGM enzymes). Energy scores (e.g., E_dock = -83.4 for glycyrrhizol A vs. -75.2 for this compound) may highlight critical functional groups .

Q. How should researchers address discrepancies in reported molecular formulas for this compound (C₂₁H₂₈O₆ vs. C₂₁H₁₈O₅)?

  • Methodological Answer : Re-examine raw HRESIMS data to confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻). Cross-check with isotopic pattern matching and elemental analysis. If inconsistencies persist, re-isolate the compound using the original protocol and repeat characterization. Discrepancies may arise from misannotation or degradation during storage .

Q. What experimental strategies are recommended to resolve contradictory MIC values in this compound studies?

  • Methodological Answer : Standardize assay conditions (e.g., bacterial strain, growth medium, incubation time). Include internal controls (e.g., glycyrrhizol A) in each assay batch. Perform dose-response curves with triplicate measurements. Consider biofilm inhibition assays (e.g., crystal violet staining) to evaluate efficacy under physiologically relevant conditions .

Q. How can in silico modeling improve mechanistic understanding of this compound’s bioactivity?

  • Methodological Answer : Use molecular dynamics simulations to study interactions with bacterial enzymes (e.g., S. mutans glucosyltransferases). Validate docking poses with free-energy calculations (MM-PBSA/GBSA). Compare with experimental mutagenesis data (e.g., enzyme active site mutations) to identify key binding residues .

Q. What are best practices for designing in vivo studies to assess this compound’s anti-caries potential?

  • Methodological Answer : Use rodent caries models (e.g., S. mutans-infected rats) with controlled diets. Administer this compound via oral gavage or topical application. Quantify caries lesions using micro-CT and bacterial load via qPCR. Include toxicity assessments (e.g., liver/kidney histopathology) to evaluate safety .

Methodological Considerations

  • Data Reproducibility : Document experimental protocols in detail (solvent ratios, chromatography gradients) and deposit raw spectra in open-access repositories .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and include ethics committee approval numbers in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.